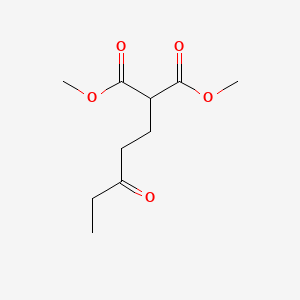
Dimethyl (3-oxopentyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (3-oxopentyl)propanedioate is an organic compound with the molecular formula C10H16O5 It is a derivative of propanedioic acid and is characterized by the presence of two ester groups and a ketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl (3-oxopentyl)propanedioate can be synthesized through the alkylation of enolate ionsThe enolate ion formed from diethyl malonate reacts with the alkyl halide to produce the desired compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (3-oxopentyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester groups under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl (3-oxopentyl)propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester and ketone groups.
Industry: Used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of dimethyl (3-oxopentyl)propanedioate involves its reactivity as an enolate ion. The enolate ion can undergo nucleophilic attack on electrophilic centers, leading to the formation of new carbon-carbon bonds. This reactivity is exploited in various synthetic pathways to produce a wide range of organic compounds .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl malonate: Similar structure but lacks the ketone group.
Diethyl malonate: Similar structure with ethyl ester groups instead of methyl.
Ethyl acetoacetate: Contains a ketone group but has different ester groups.
Uniqueness
Dimethyl (3-oxopentyl)propanedioate is unique due to the presence of both ester and ketone groups, which provide it with distinct reactivity and versatility in organic synthesis. This combination allows for a broader range of chemical transformations compared to similar compounds .
Propiedades
Número CAS |
111209-93-9 |
|---|---|
Fórmula molecular |
C10H16O5 |
Peso molecular |
216.23 g/mol |
Nombre IUPAC |
dimethyl 2-(3-oxopentyl)propanedioate |
InChI |
InChI=1S/C10H16O5/c1-4-7(11)5-6-8(9(12)14-2)10(13)15-3/h8H,4-6H2,1-3H3 |
Clave InChI |
PCSSXCKVTXVHIU-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)CCC(C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


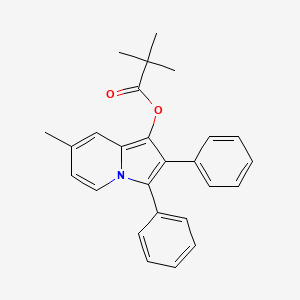
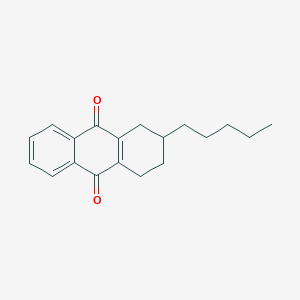
![Methyl 4-[(trimethylsilyl)methyl]benzoate](/img/structure/B14329619.png)

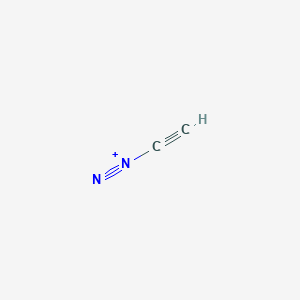

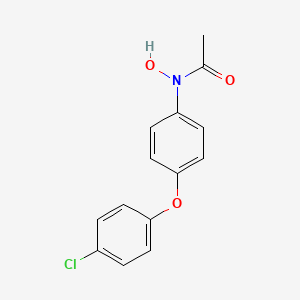

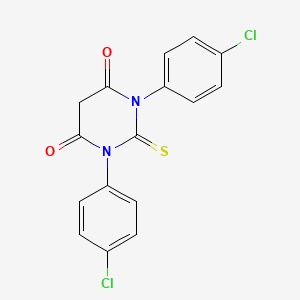
![2-[1-(Methylsulfanyl)ethyl]oxolane](/img/structure/B14329660.png)
![Nonanal, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14329668.png)

![3-[(3-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14329710.png)

